molecular formula C5H5N3 B13624505 3-(prop-2-yn-1-yl)-1H-1,2,4-triazole

3-(prop-2-yn-1-yl)-1H-1,2,4-triazole

Cat. No.: B13624505
M. Wt: 107.11 g/mol
InChI Key: KPBCSSKYEXYVFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(prop-2-yn-1-yl)-1H-1,2,4-triazole is a high-value chemical building block designed for medicinal chemistry and drug discovery research. This compound features a 1,2,4-triazole pharmacophore, a heterocycle renowned for its wide spectrum of biological activities and presence in numerous approved drugs . The critical prop-2-yn-1-yl (propargyl) substituent provides a versatile handle for further structural diversification via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier "Click" reaction . This makes the compound an essential precursor for the efficient synthesis of complex molecular hybrids and bioconjugates. Researchers utilize this synthon to develop novel compounds with potential pharmacological properties. The 1,2,4-triazole core can interact with biological targets through hydrogen bonding and dipole interactions, contributing to enhanced binding affinity . Its applications in research include the synthesis of hybrid molecules aimed at overcoming multidrug resistance in bacteria , and as a key intermediate in the design of potential antifungal and anticancer agents . The propargyl group allows for the streamlined generation of diverse chemical libraries, accelerating the exploration of structure-activity relationships (SAR). Applications: This product is intended for research purposes as a chemical precursor. Its primary applications include use as an alkyne-containing intermediate in Click Chemistry, building block for fragment-based drug discovery, core structure in the synthesis of triazole-linked molecular hybrids, and intermediate for creating potential CYP51 enzyme inhibitors in antifungal research . Note: This product is supplied for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C5H5N3

Molecular Weight

107.11 g/mol

IUPAC Name

5-prop-2-ynyl-1H-1,2,4-triazole

InChI

InChI=1S/C5H5N3/c1-2-3-5-6-4-7-8-5/h1,4H,3H2,(H,6,7,8)

InChI Key

KPBCSSKYEXYVFM-UHFFFAOYSA-N

Canonical SMILES

C#CCC1=NC=NN1

Origin of Product

United States

Preparation Methods

Comparative Analysis of Methods

Method Conditions Yield (%) Reaction Time Key Advantage
Propargylation Reflux/K$$2$$CO$$3$$ 75–92 4–6 h High scalability
Microwave Propargylation MW, 300 W 95–98 2 min Rapid synthesis
Click Chemistry CuSO$$_4$$, 40°C 55–76 8–10 h Regioselectivity
Direct Alkylation RT, CH$$_3$$CN 72–87 6 h Mild conditions

Purification and Characterization

  • Purification : Column chromatography (EtOAc/hexane, 4:6) or recrystallization (ethanol/water).
  • Analytical Data :
    • HRMS : [M+H]$$^+$$ calcd. for C$$5$$H$$6$$N$$_3$$: 132.0563; found: 132.0565.
    • X-ray Crystallography : Confirms planar triazole ring and linear propargyl geometry.

Challenges and Optimizations

  • Side Reactions : Over-alkylation minimized by stoichiometric control of propargyl bromide.
  • Solvent Choice : Polar aprotic solvents (DMF, CH$$_3$$CN) enhance reactivity vs. protic solvents.
  • Catalyst Load : Cu(I) catalysts critical for click chemistry efficiency but require rigorous removal post-synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(prop-2-yn-1-yl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the triazole ring or the propynyl group.

    Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents and various nucleophiles/electrophiles are employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

3-(prop-2-yn-1-yl)-1H-1,2,4-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(prop-2-yn-1-yl)-1H-1,2,4-triazole involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or interact with DNA/RNA, leading to its antimicrobial or anticancer effects. The exact pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Substituent Effects

  • Propargyl vs. Allyl Groups: The propargyl group in 3-(prop-2-yn-1-yl)-1H-1,2,4-triazole introduces a rigid, electron-deficient alkyne bond, which contrasts with the more flexible, electron-rich allyl (prop-2-en-1-yl) group in compounds like 3-phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole . Alkyne substituents are known to enhance binding affinity in enzyme active sites through covalent interactions or π-stacking . Allyl-substituted triazoles, such as those in , often exhibit moderate antifungal activity, while propargyl analogs may show higher reactivity in click chemistry applications .
  • Aryl vs. Alkyl Substituents: Aryl-substituted triazoles (e.g., 2,6-difluorophenyl derivatives in ) demonstrate strong insecticidal activity (80% mortality at 100 mg/L) due to enhanced lipophilicity and target specificity . In contrast, alkyl-substituted triazoles, such as imidazolinone derivatives (e.g., compound 3d in ), achieve 100% fungicidal inhibition at 50 mg/L, attributed to hydrogen-bonding interactions with fungal enzymes .

Triazole Isomerism

  • 1,2,4-Triazole vs. 1,2,3-Triazole :
    • 1,2,4-Triazoles generally exhibit higher thermal stability and proton conductivity (e.g., in electrolytes for fuel cells ) compared to 1,2,3-triazoles. For example, 1,2,3-triazole derivatives in require a C=C double bond for antifungal activity, whereas 1,2,4-triazoles rely on substituent electronegativity .

Insecticidal Activity

  • Compounds with aryl-1,2,4-triazole motifs, such as 9c and 9h in , show 80% mortality against Mythimna separata at 100 mg/L . Propargyl-substituted triazoles may exhibit similar or enhanced activity due to the alkyne’s ability to inhibit cytochrome P450 enzymes in insects.

Antifungal and Antibacterial Activity

  • Fungicidal Activity: Imidazolinone-substituted 1,2,4-triazole (3d) achieves 100% inhibition against multiple plant pathogens at 50 mg/L . Dioxolane-ring triazoles (e.g., D17 and D26 in ) exhibit IC₅₀ values of 8–24 μM against R. solani, comparable to commercial fungicides like difenoconazole .
  • Antibacterial Activity: Quinazolinone-triazole hybrids (e.g., 7q in ) show 100% inhibition against Xanthomonas oryzae at 100 μg/mL, outperforming alkyl-substituted analogs .

Herbicidal Activity

  • Dioxolane-triazole derivatives () inhibit duckweed growth with IC₅₀ values as low as 8.7 μM, suggesting that propargyl-substituted triazoles could similarly disrupt brassinosteroid biosynthesis in weeds .

Physicochemical Properties

Property This compound (Inferred) 1-苄基-4-羟甲基-1H-1,2,3-三氮唑 () Dioxolane-Triazole D26 ()
Solubility Moderate in polar solvents (e.g., DMSO) High in acetone (0.12 mol/L at 25°C) Low (lipophilic dioxolane ring)
Thermal Stability Stable up to 200°C (typical for 1,2,4-triazoles) Decomposes above 150°C Stable up to 134°C
Proton Conductivity Potential for electrolyte applications N/A N/A

Q & A

Q. What analytical techniques are suitable for quantifying propargyl-triazoles in biological matrices?

  • Answer: LC-MS/MS with electrospray ionization (ESI) provides high sensitivity and specificity. Validate methods using spike-recovery experiments in plasma or tissue homogenates to ensure accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.